molecular formula C17H16N2O3S B259152 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione

5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione

Cat. No. B259152
M. Wt: 328.4 g/mol
InChI Key: VZOKHIXKOOAONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione, also known as Mitiglinide, is a thiazolidinedione derivative that is used as an antidiabetic drug. It is a potent insulin secretagogue that stimulates insulin secretion from pancreatic β-cells.

Mechanism of Action

5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione stimulates insulin secretion from pancreatic β-cells by binding to the ATP-sensitive potassium (KATP) channels. This leads to depolarization of the β-cells and subsequent influx of calcium ions, which triggers insulin secretion. This compound has a shorter duration of action compared to other sulfonylurea drugs, which makes it a suitable option for reducing postprandial hyperglycemia.
Biochemical and Physiological Effects:
This compound has been shown to improve glycemic control in patients with type 2 diabetes mellitus. It reduces postprandial hyperglycemia by stimulating insulin secretion from pancreatic β-cells. This compound has also been shown to improve insulin sensitivity and reduce insulin resistance in patients with type 2 diabetes mellitus.

Advantages and Limitations for Lab Experiments

5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has several advantages for lab experiments. It has a shorter duration of action compared to other sulfonylurea drugs, which allows for more precise control of insulin secretion. This compound is also well-tolerated and has a low risk of hypoglycemia. However, this compound has limitations for lab experiments as well. It is not suitable for long-term glycemic control and may not be effective in patients with severe insulin resistance.

Future Directions

There are several future directions for research on 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione. One area of interest is the potential use of this compound in combination therapy with other antidiabetic drugs. Another area of interest is the development of new derivatives of this compound with improved pharmacological properties. Additionally, the mechanism of action of this compound on KATP channels needs further investigation to fully understand its mode of action.

Synthesis Methods

5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione is synthesized by reacting 3-m-tolyl-thiazolidine-2,4-dione with 3-methoxyaniline in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 175-177°C.

Scientific Research Applications

5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has been extensively studied for its antidiabetic properties. It has been shown to be effective in reducing postprandial hyperglycemia in patients with type 2 diabetes mellitus. This compound has also been studied for its potential use in combination therapy with other antidiabetic drugs.

properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

5-(3-methoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O3S/c1-11-5-3-7-13(9-11)19-16(20)15(23-17(19)21)18-12-6-4-8-14(10-12)22-2/h3-10,15,18H,1-2H3

InChI Key

VZOKHIXKOOAONR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.